Cas no 342811-68-1 ((E)-5-O-caffeoylquinic acid)

(E)-5-O-caffeoylquinic acid structure
Produktname:(E)-5-O-caffeoylquinic acid
(E)-5-O-caffeoylquinic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (E)-5-O-caffeoylquinic acid
- 3-CQA
- 3-O-(trans-caffeoyl)quinic acid
- 3-O-caffeoylquinic acid
- 3-O-caffeoyl-quinic acid
- 3-O-trans-caffeoylquininc acid
- 5-CQA
- 5-O-caffeoyl-quinic acid
- chlorogenic acid
- neochlorogenic acid
- trans 5-o-caffeoylquinic acid
- Cyclohexanecarboxylic acid,3-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxy-,(1R,3R,4S,5R)-
- trans-5-O-caffeoyl-D-quinate
- 3-O-(E)-CAFFEOYLQUINIC ACID
- (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
- neochlorogenic_acid
- Neochlorogenic acid, from Lonicera japonica, >=98.0% (HPLC)
- (1R,3R,4S,5R)-3-((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohexane-1-carboxylic acid
- UNII-O4601UER1Z
- C17147
- Neochlorogenic-acid
- [1R - (1alpha,3alpha,4alpha,5beta )] - 3 - [[3 - (3,4 - dihydroxyphenyl) - 1 - oxoallyl]oxy] - 1,4,5 - trihydroxycyclohexanecarboxylic acid
- ACon1_000392
- CWVRJTMFETXNAD-NXLLHMKUSA-N
- FN41805
- Neochlorogenate
- CYCLOHEXANECARBOXYLIC ACID, 3-(((2E)-3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPEN-1-YL)OXY)-1,4,5-TRIHYDROXY-, (1R,3R,4S,5R)-
- 212-997-1
- trans-Neochlorogenic acid
- DTXSID301347903
- AKOS015901853
- 5-O-caffeoyl quinic acid
- NCGC00169121-01
- 5-Caffeoylquinic acid
- BDBM50163308
- AS-75008
- CCG-268077
- HMS3886H18
- (E)-Neochlorogenic Acid
- Neochlorogenic acid (Standard)
- CS-3770
- 656B3E48-4F1F-4FC8-A3B2-B0FADAB84AF5
- 5-Caffeylquinic acid
- (1R,3R,4S,5R)-3-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
- HY-N0722R
- Q6992128
- trans-5-O-Caffeoylquinic acid
- 5-O-(trans-3,4-Dihydroxycinnamoyl)-D-quinic acid
- CHEBI:16384
- EINECS 212-997-1
- Nochlorogenic acid
- 1D-[1(OH),3,4/5]-3-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
- CYCLOHEXANECARBOXYLIC ACID, 3-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-1,4,5-TRIHYDROXY-, (1R-(1.ALPHA.,3.ALPHA.(E),4.ALPHA.,5.BETA.))-
- MFCD10566639
- CHEMBL249450
- Cyclohexanecarboxylic acid, 3-((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1,4,5-trihydroxy-, (1R-(1alpha,3alpha,4alpha,5beta))-
- SCHEMBL18317299
- NS00097276
- (1R-(1.ALPHA.,3.ALPHA.,4.ALPHA.,5.BETA.))-3-((3-(3,4-DIHYDROXYPHENYL)-1-OXOALLYL)OXY)-1,4,5-TRIHYDROXYCYCLOHEXANECARBOXYLIC ACID
- CYCLOHEXANECARBOXYLIC ACID, 3-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-1,4,5-TRIHYDROXY-, (1R-(1.ALPHA.,3.ALPHA.,4.ALPHA.,5.BETA.))-
- Quinic acid, 5-caffeoyl-, E-
- SCHEMBL13567302
- NEOCHLOROGENIC ACID (CONSTITUENT OF ST. JOHN'S WORT) [DSC]
- AC-6061
- HY-N0722
- (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxy-cyclohexanecarboxylic acid
- DA-66022
- 342811-68-1
- N1155
- NCGC00169121-02
- O4601UER1Z
- (1R,3R,4S,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid
- (1R-(1alpha,3alpha,4alpha,5beta))-3-((3-(3,4-Dihydroxyphenyl)-1-oxoallyl)oxy)-1,4,5-trihydroxycyclohexanecarboxylic acid
- NEOCHLOROGENIC ACID (CONSTITUENT OF ST. JOHN'S WORT)
- s9136
- 906-33-2
- trans-5-O-caffeoyl-D-quinic acid
- 5-O-Caffeoylquinic acid
- Neochlorogenic acid, analytical standard
- CYCLOHEXANECARBOXYLIC ACID, 3-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-1,4,5-TRIHYDROXY-, (1R-(1alpha,3alpha(E),4alpha,5beta))-
-
- Inchi: InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+
- InChI-Schlüssel: CWVRJTMFETXNAD-DUXPYHPUSA-N
- Lächelt: OC1CC(O)(CC(OC(=O)\C=C\c2ccc(O)c(O)c2)C1O)C(O)=O
Berechnete Eigenschaften
- Genaue Masse: 354.09508215Da
- Monoisotopenmasse: 354.09508215Da
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 5
- Komplexität: 534
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topologische Polaroberfläche: 165Ų
(E)-5-O-caffeoylquinic acid Verwandte Literatur
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Related Articles
-
Einfluss von 1-(Chloromethyl)-3-methoxybenzol auf die chemische Biopharmazie Die chemische Biopharma……Jun 17, 2025
-
4-Fluoracetonphenon: Ein neuer Ansatz in der chemischen Biopharmazie Die chemische Biopharmazie steh……Jun 17, 2025
-
Synthese und biologische Aktivität von 4-Bromo-2-Fluorobenzoat in der chemischen Biopharmazie Die En……Jun 17, 2025
-
Amentoflavon - Ein Potenzial für die chemische Biopharmazie hervorheben Die chemische Biopharmazie s……Jun 17, 2025
-
Sunitinib - Ein zentraler Spieler in der Krebsbehandlung Die Entwicklung zielgerichteter Therapien h……Jun 17, 2025
342811-68-1 ((E)-5-O-caffeoylquinic acid) Verwandte Produkte
- 60934-84-1(2-Cyclohexen-1-ol, 1,4,4-trimethyl-)
- 2172481-65-9(methyl 2-(3-hydroxyoxan-3-yl)-2-methylbutanoate)
- 1499314-94-1(3-(Pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine)
- 1705353-08-7(2-(1,2-benzoxazol-3-yl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethan-1-one)
- 1803811-44-0(4-Fluoro-2-iodopyridine-5-acetic acid)
- 2384700-11-0(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1H-1,2,3,4-tetrazol-5-yl)amino)benzoic acid)
- 1089346-08-6(1-(quinolin-6-yl)ethane-1,2-diamine)
- 1804835-20-8(Methyl 5-iodo-3-methoxy-2-(trifluoromethoxy)pyridine-4-acetate)
- 886842-82-6(N-(4-cyano-2,6-difluorophenyl)methanesulfonamide)
- 1806067-09-3(5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile)
Empfohlene Lieferanten
BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge

atkchemica
Gold Mitglied
CN Lieferant
Reagenz

PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
